molecular formula C31H32N2O8 B12402980 1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12402980
M. Wt: 560.6 g/mol
InChI Key: LJKUDZBDDONJRW-LOCWQYTHSA-N
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Description

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a molecular formula of C31H32N2O8 This compound is characterized by its intricate structure, which includes multiple methoxy groups and a pyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the oxolane ring are protected using suitable protecting groups such as tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) groups.

    Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core is synthesized through a condensation reaction between a suitable amine and a diketone.

    Coupling Reaction: The protected oxolane intermediate is coupled with the pyrimidine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl groups in the pyrimidine core can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, Jones reagent.

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation.

    Substitution: NaH, alkyl halides, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups yields ketones or aldehydes, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. Its methoxy and hydroxyl groups play a crucial role in binding to the active sites of target proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,4S,5S)-4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 1-[(2R,4S,5S)-4-Azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxy-2-oxolanyl]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione lies in its specific stereochemistry and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C31H32N2O8

Molecular Weight

560.6 g/mol

IUPAC Name

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-28(39-3)27(35)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27+,28?,29-/m1/s1

InChI Key

LJKUDZBDDONJRW-LOCWQYTHSA-N

Isomeric SMILES

COC1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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